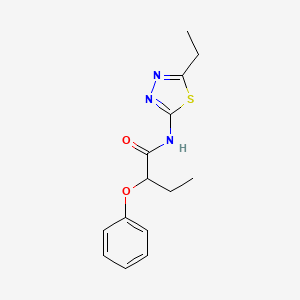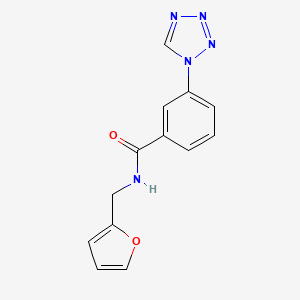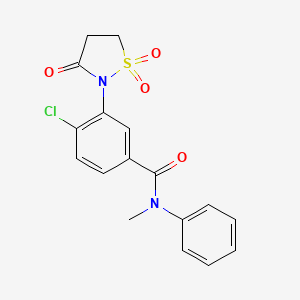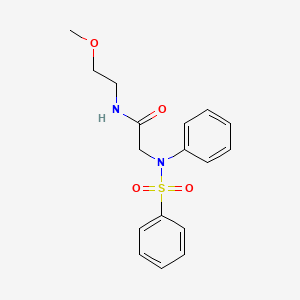
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, also known as ETB, is a chemical compound that has been extensively studied for its potential use in scientific research. ETB is a member of the thiadiazole family of compounds and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to activate the protein kinase A (PKA) pathway, which plays a key role in regulating cellular processes such as gene expression, cell proliferation, and apoptosis. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to have potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
实验室实验的优点和局限性
One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is also stable under a wide range of conditions, making it a versatile compound for use in various experimental settings. However, one of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide. One area of research could focus on elucidating the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, particularly with regard to its effects on the PKA and NF-κB pathways. Another area of research could focus on the potential therapeutic applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, particularly in the treatment of cardiovascular diseases, diabetes, and neurological disorders. Finally, research could also focus on developing new synthetic methods for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide that are more efficient and cost-effective.
合成方法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide can be synthesized using a variety of methods, including the reaction of 2-bromoethylphenoxybutane with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-phenoxybutanoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. Both methods have been shown to be effective in synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide with high yields.
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to have potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-11(19-10-8-6-5-7-9-10)13(18)15-14-17-16-12(4-2)20-14/h5-9,11H,3-4H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTHYDKFEOZQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(CC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)


![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
